molecular formula C9H10ClF2NO B11884267 (S)-5,7-Difluorochroman-4-amine hydrochloride

(S)-5,7-Difluorochroman-4-amine hydrochloride

Cat. No.: B11884267
M. Wt: 221.63 g/mol
InChI Key: FMYSMCIYYAKXTC-FJXQXJEOSA-N
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Description

(S)-5,7-Difluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the chroman ring and an amine group at the 4 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Difluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms at the 5 and 7 positions of the chroman ring using a fluorinating agent such as Selectfluor.

    Amination: Introduction of the amine group at the 4 position through nucleophilic substitution using an appropriate amine source.

    Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

(S)-5,7-Difluorochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5,7-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluorochroman-4-amine: Lacks the (S)-configuration and hydrochloride salt form.

    5,7-Dichlorochroman-4-amine: Contains chlorine atoms instead of fluorine.

    5,7-Difluoro-2-methylchroman-4-amine: Contains a methyl group at the 2 position.

Uniqueness

(S)-5,7-Difluorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which enhance its chemical stability and biological activity. The hydrochloride salt form also improves its solubility and ease of handling in various applications.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m0./s1

InChI Key

FMYSMCIYYAKXTC-FJXQXJEOSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)F)F.Cl

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl

Origin of Product

United States

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